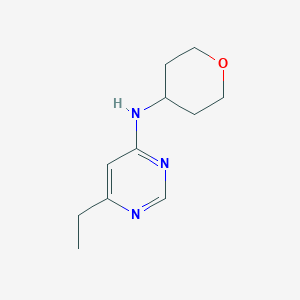

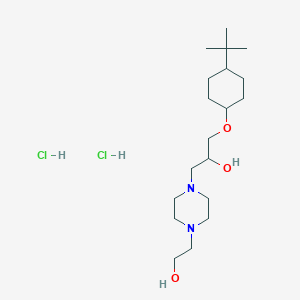

![molecular formula C18H14ClNO3 B2437585 (E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035006-80-3](/img/structure/B2437585.png)

(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acrylamide is a chemical compound primarily used in industrial processes like the production of plastics, dyes, and paper. It’s also found in some foods when cooked at high temperatures . Bifuran is a type of organic compound that contains two furan rings . Chlorophenyl groups are common in many pharmaceutical drugs and other organic compounds .

Chemical Reactions Analysis

Acrylamide can participate in various chemical reactions. For instance, it can form polyacrylamide, a substance used in water purification and sewage treatment . It can also react with sugars and asparagine during high-temperature cooking to form more acrylamide .Physical And Chemical Properties Analysis

Physical and chemical properties such as density, color, hardness, melting and boiling points, and electrical conductivity would depend on the specific structure and composition of the compound .Applications De Recherche Scientifique

Organic Electronics and Energy Storage Materials

Developing efficient organic electronic energy storage materials is crucial for modern smart and environmentally friendly devices. The molecular structure and arrangement of polymers significantly impact their properties. In this context, researchers have investigated a series of polymers based on furan heterocycles, including:

These polymers were electrodeposited and characterized. Notably, flexible self-supporting films formed at low potentials, enhancing stability. Customized P4Fu, with its favorable electronic structure and inherent electrochromic properties, revealed potential in dual-function electrochromic supercapacitors (DES). It exhibited:

Remarkably, P4Fu outperformed thiophene-based derivatives and even surpassed other heterocyclic compounds. Additionally, P4Fu was successfully assembled as an activation layer in DES devices, allowing energy storage monitoring through color transitions. This research represents a significant step toward environmentally compatible electronic products and offers a novel green material choice for high-performance organic smart devices .

Novel Fused Heteroaromatic Diones

The compound’s unique structure also enables the synthesis of novel fused heteroaromatic diones. Researchers have explored an intramolecular double Friedel–Crafts acylation strategy to create various fused heteroaromatic diones. These compounds, derived from cores such as 2,2’-bithiophene, 2,2’-bifuran, 2,2’-biselenophene, and 2,2’-bipyrrole, exhibit promising properties with yields ranging from 16% to 85% .

High-Barrier Biobased Polyesters

Preliminary uniaxial orientation experiments suggest that the polymer is a good choice for biaxial orientation processing. Both the monomer, 2,2’-bifuran-5,5’-dicarboxylic acid dimethyl ester (BFE), and the resulting polymer are susceptible to thermal oxidation, as explored via cyclic voltammetry .

Mécanisme D'action

Target of Action

The primary targets of the compound (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide are currently unknown. The compound is structurally related to bifuran compounds , which have been studied for their potential applications in various fields.

Biochemical Pathways

Bifuran compounds are known to be involved in various biochemical processes

Safety and Hazards

Orientations Futures

The future directions would depend on the specific applications of this compound. For instance, if it’s used in the pharmaceutical industry, future research might focus on improving its efficacy or reducing side effects. If it’s used in industrial processes, research might focus on making those processes more efficient or environmentally friendly .

Propriétés

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c19-15-5-2-1-4-13(15)7-10-18(21)20-12-14-8-9-17(23-14)16-6-3-11-22-16/h1-11H,12H2,(H,20,21)/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDYXCBHSJGNMA-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-(cyclohexanecarboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2437502.png)

![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![6-Propyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2437508.png)

![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)

![2-(((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)thio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2437513.png)

![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)

![1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2437525.png)